molecular formula C15H21NO2 B8784754 tert-Butyl 1-(3-aminobenzyl)cyclopropanecarboxylate

tert-Butyl 1-(3-aminobenzyl)cyclopropanecarboxylate

Cat. No. B8784754
M. Wt: 247.33 g/mol
InChI Key: FKIGGVQHZMJOHQ-UHFFFAOYSA-N
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Patent
US08987256B2

Procedure details

6.98 g (22.43 mmol) of tert-butyl 1-[3-(benzylamino)benzyl]cyclopropanecarboxylate were dissolved in 50 ml of ethanol and 50 ml of THF, and 0.48 g (0.45 mmol) of palladium (10% on carbon) were added. At RT, the mixture was stirred under an atmosphere of hydrogen at atmospheric pressure for 2 h. The reaction mixture was then filtered off with suction through kieselguhr, the residue was washed with THF and the filtrate was concentrated. The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 10:1). This gave 3.66 g (65.9% of theory) of the title compound.
Name
tert-butyl 1-[3-(benzylamino)benzyl]cyclopropanecarboxylate
Quantity
6.98 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.48 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:8][C:9]1[CH:10]=[C:11]([CH:23]=[CH:24][CH:25]=1)[CH2:12][C:13]1([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:15][CH2:14]1)C1C=CC=CC=1>C(O)C.C1COCC1.[Pd]>[NH2:8][C:9]1[CH:10]=[C:11]([CH:23]=[CH:24][CH:25]=1)[CH2:12][C:13]1([C:16]([O:18][C:19]([CH3:22])([CH3:20])[CH3:21])=[O:17])[CH2:15][CH2:14]1

Inputs

Step One
Name
tert-butyl 1-[3-(benzylamino)benzyl]cyclopropanecarboxylate
Quantity
6.98 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC=1C=C(CC2(CC2)C(=O)OC(C)(C)C)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.48 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
At RT, the mixture was stirred under an atmosphere of hydrogen at atmospheric pressure for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered off with suction through kieselguhr
WASH
Type
WASH
Details
the residue was washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 10:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC=1C=C(CC2(CC2)C(=O)OC(C)(C)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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